

The Discovery and Development of TPPU: A Potent Soluble Epoxide Hydrolase Inhibitor

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Compound of Interest

Compound Name: 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidine-4-yl)urea

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A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of 1-(1-propanoylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), a potent and selective inhibitor of soluble epoxide hydrolase (sEH). sEH is a critical enzyme in the metabolism of endogenous anti-inflammatory and vasodilatory epoxy fatty acids (EpFAs). Its inhibition represents a promising therapeutic strategy for a range of inflammatory, cardiovascular, and neurodegenerative diseases. This document details the mechanism of action of TPPU, summarizes its key preclinical data in tabular format, provides detailed experimental protocols for its evaluation, and visualizes the key signaling pathways and experimental workflows using Graphviz diagrams. This guide is intended to serve as a core resource for researchers, scientists, and drug development professionals working with sEH inhibitors and exploring the therapeutic potential of TPPU.

Introduction

Soluble epoxide hydrolase (sEH) is a cytosolic enzyme that plays a crucial role in the metabolism of arachidonic acid-derived epoxyeicosatrienoic acids (EETs) and other anti-inflammatory epoxy fatty acids (EpFAs)[1]. By hydrolyzing these epoxides to their less active diol counterparts, sEH diminishes their beneficial effects, which include vasodilation, anti-inflammation, and analgesia. Consequently, the inhibition of sEH has emerged as a compelling

therapeutic approach for various pathologies characterized by inflammation and vascular dysfunction.

TPPU (1-(1-propanoylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea) is a potent and selective urea-based inhibitor of sEH.^{[2][3][4]} Its development marked a significant advancement in the field due to its improved pharmacokinetic properties compared to earlier generations of sEH inhibitors.^[2] TPPU has demonstrated efficacy in a wide array of preclinical models, including ischemic stroke, chronic pain, depression, arthritis, and Alzheimer's disease, highlighting its broad therapeutic potential.^{[5][6][7][8]} This in-depth technical guide aims to provide a comprehensive resource on the discovery and development of TPPU, focusing on its pharmacological properties, the experimental methodologies used for its characterization, and the key signaling pathways it modulates.

Mechanism of Action

TPPU exerts its therapeutic effects primarily through the potent and selective inhibition of soluble epoxide hydrolase. By binding to the active site of the sEH enzyme, TPPU prevents the hydrolysis of endogenous EpFAs, leading to their accumulation and enhanced biological activity. This, in turn, promotes vasodilation, reduces inflammation, and confers neuroprotection.

Recent studies have also suggested that the beneficial effects of TPPU may extend beyond sEH inhibition, involving the modulation of other signaling pathways, including the Aryl Hydrocarbon Receptor (AHR) and the Translocator Protein (TSPO) signaling pathways, as well as the Ca²⁺-calmodulin/NFATc3 pathway.^{[5][9]}

Quantitative Data Summary

This section summarizes the key quantitative data for TPPU from various preclinical studies.

Table 1: In Vitro Potency of TPPU against Soluble Epoxide Hydrolase

Species	IC50 (nM)	Reference(s)
Human	2.1 - 45	[4] [8]
Monkey	16 - 37	[3] [8] [10]
Mouse	1.1 - 2.8	[2] [4]
Rat	<50	[8]
Dog	1800	[8]
Mini-pig	220	[8]

Table 2: Pharmacokinetic Parameters of TPPU in Rodents

Species	Dose	Route	Cmax (ng/mL)	Tmax (h)	t1/2 (h)	AUC (ng·h/mL)	Reference(s)
Mouse	0.3 mg/kg	Oral	~150	~2	37 ± 2.5	Not Reported	[1]
Rat	0.2 mg/L in drinking water	Oral	Dose-dependent increase	Steady state after 8 days	Not Reported	Not Reported	[10] [11]
Rat	1 mg/L in drinking water	Oral	Dose-dependent increase	Steady state after 8 days	Not Reported	Not Reported	[10] [11]
Rat	5 mg/L in drinking water	Oral	Dose-dependent increase	Steady state after 8 days	Not Reported	Not Reported	[10] [11]

Note: Pharmacokinetic parameters can vary depending on the experimental conditions and analytical methods used.

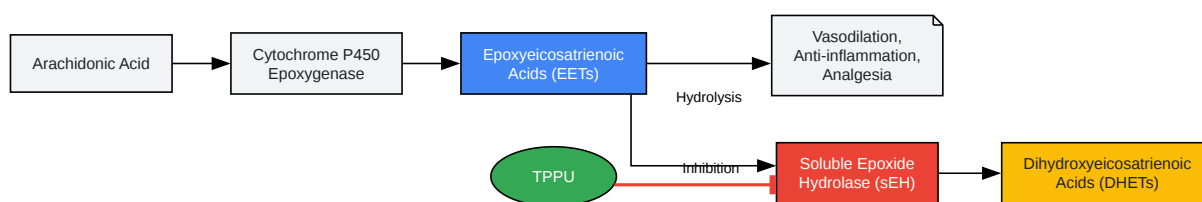
Table 3: Preclinical Efficacy of TPPU in an Ischemic Stroke Model

Animal Model	TPPU Dose	Administration Route	Key Findings	Reference(s)
Mouse (MCAO)	Not specified	Not specified	Significantly reduced infarct volume	[6]
Mouse (MCAO)	Not specified	Not specified	Promoted recovery of neurological function	[6]
Mouse (MCAO)	Not specified	Not specified	Reduced expression of inflammatory cytokines (IL-1 β , TNF- α)	[6]

Signaling Pathways and Experimental Workflows

Soluble Epoxide Hydrolase (sEH) Pathway

The primary mechanism of TPPU involves the inhibition of sEH, which leads to an increase in the levels of beneficial epoxy fatty acids.

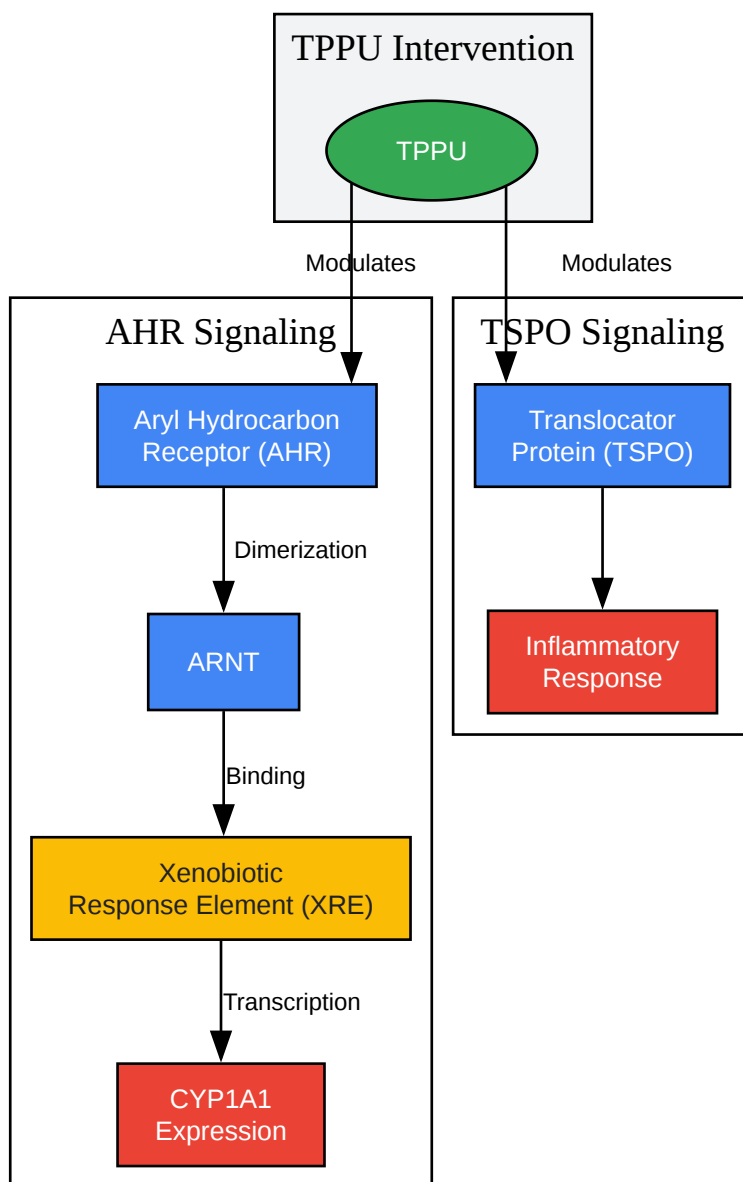


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Caption: TPPU inhibits sEH, increasing EET levels and promoting beneficial effects.

Aryl Hydrocarbon Receptor (AHR) and Translocator Protein (TSPO) Signaling

TPPU has been shown to exert some of its effects through the modulation of AHR and TSPO signaling, which are involved in inflammation and cellular stress responses.

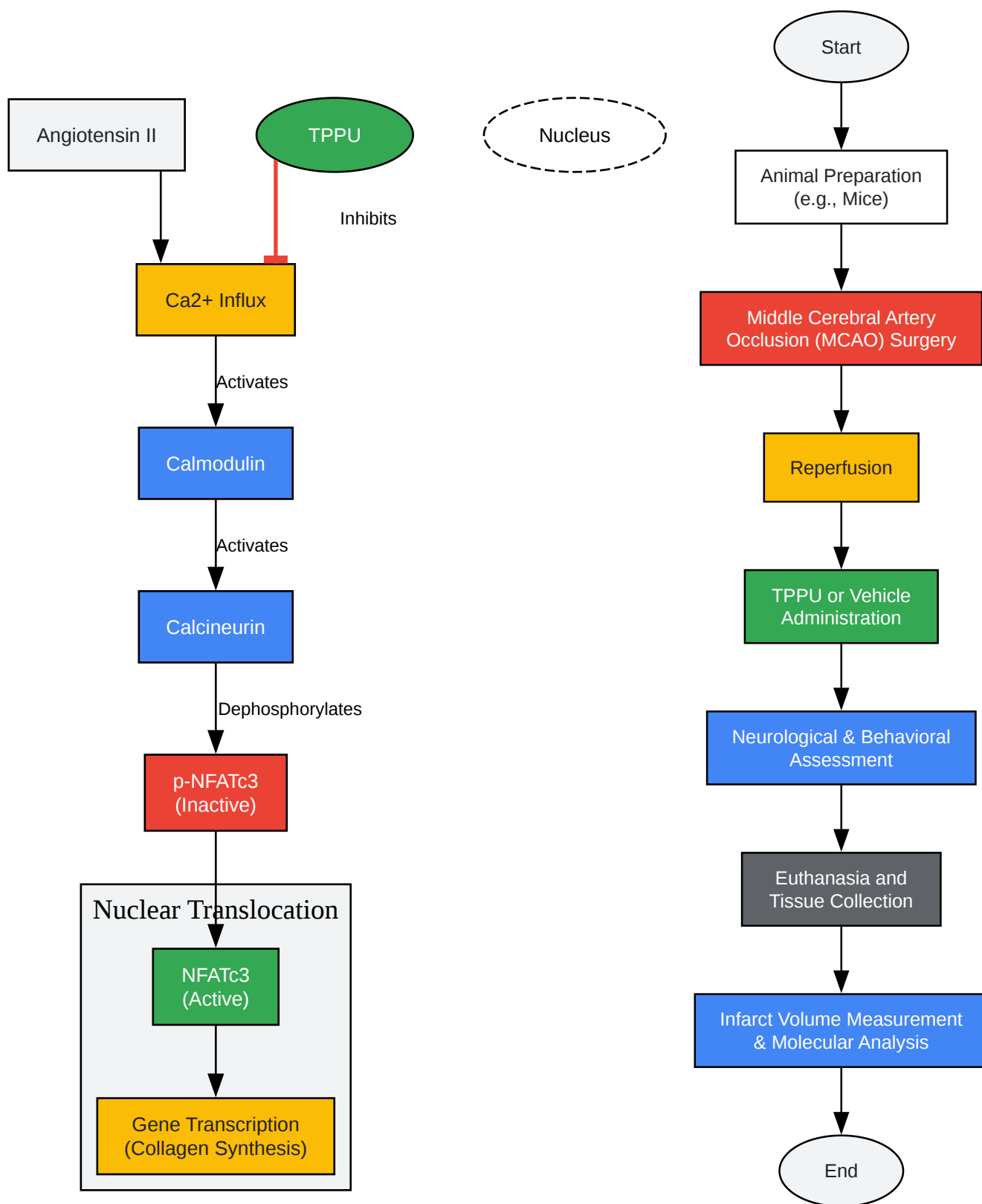


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Caption: TPPU modulates AHR and TSPO signaling pathways.

Ca²⁺-Calmodulin/NFATc3 Signaling Pathway

TPPU may influence vascular remodeling by affecting the Ca²⁺-calmodulin/NFATc3 signaling pathway.



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